4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid
Description
Properties
IUPAC Name |
4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c25-19(15-7-9-17(10-8-15)31(28,29)24-11-1-2-12-24)23-21-22-18(13-30-21)14-3-5-16(6-4-14)20(26)27/h3-10,13H,1-2,11-12H2,(H,26,27)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMPZKJYBHHNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Pyrrolidin-1-ylsulfonyl Benzamide: This step involves the reaction of pyrrolidine with sulfonyl chloride to form pyrrolidin-1-ylsulfonyl chloride, which is then reacted with benzamide.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring through cyclization reactions involving appropriate thioamide and halogenated precursors.
Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with benzoic acid under suitable conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
a. 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid ()
- Key differences: Replaces the thiazole ring with a β-lactam (azetidinone) core. Features a nitro substituent on the phenyl group instead of a pyrrolidine sulfonyl.
- Nitro groups may confer redox activity but increase toxicity risks.
b. 4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one ()
- Key differences :
- Substitutes thiazole with an oxazole ring (oxygen instead of sulfur).
- Uses a bromophenyl sulfonyl group rather than pyrrolidine sulfonyl.
- Implications: Oxazole’s higher electronegativity may alter electronic distribution and binding affinity.
Functional Group Modifications
a. Methotrexate Related Compounds ()
- Examples: USP Methotrexate Related Compound B: Contains a pteridinyl-methylamino-benzamido-pentanedioic acid backbone. USP Methotrexate Related Compound E: Features a methylamino-benzoic acid linkage.
- Key differences :
- Lack thiazole or oxazole cores; instead, rely on pteridinyl or dihydropteridinyl systems.
- Designed for antifolate activity, targeting dihydrofolate reductase (DHFR).
- Implications :
- The target compound’s thiazole and pyrrolidine sulfonyl groups may shift its mechanism away from classical antifolate action.
Substituent Effects
a. Sulfonyl Group Variations
b. Carboxylic Acid Positioning
- The target compound’s benzoic acid is para to the thiazole, similar to compounds in and 3. This alignment maximizes conjugation and steric accessibility for interactions.
Comparative Data Table
Research Implications
- Synthetic Flexibility : The target compound’s design allows modular substitutions (e.g., varying sulfonyl groups or heterocycles) to optimize solubility, stability, or target engagement.
- Biological Potential: While methotrexate derivatives () target DHFR, the thiazole-pyrrolidine sulfonyl scaffold may explore novel targets, such as kinases or GPCRs, given thiazole’s prevalence in kinase inhibitors.
- Physicochemical Properties : Compared to bromophenyl sulfonyl derivatives (), the pyrrolidine sulfonyl group likely improves aqueous solubility, critical for oral bioavailability.
Biological Activity
The compound 4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid, a complex heterocyclic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, a sulfonamide group, and a benzoic acid moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Effects : The compound has shown promising results against various bacterial strains.
- Antitumor Activity : Preliminary studies suggest potential efficacy in inhibiting tumor cell proliferation.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in pathological processes.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of similar pyrrole and thiazole derivatives. For instance, pyrrole benzamide derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Antitumor Activity
The antitumor potential of compounds with similar structures has been explored in various studies. For example, certain thiazole derivatives have been reported to inhibit cancer cell lines effectively. A study indicated that compounds with a similar backbone showed IC50 values in the low micromolar range, suggesting that further optimization could enhance their efficacy .
The biological activity of 4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with thiazole and sulfonamide groups often interact with enzymes involved in metabolic pathways.
- Disruption of Cell Membrane Integrity : Antimicrobial agents typically compromise bacterial cell membranes, leading to cell lysis.
- Modulation of Signaling Pathways : The compound may influence pathways related to cell growth and apoptosis.
Case Studies
- Study on Antimicrobial Activity : A recent investigation into pyrrole-based compounds revealed that they significantly inhibited the growth of resistant bacterial strains, supporting the hypothesis that modifications in the sulfonamide group could enhance activity .
- Antitumor Research : In vitro studies demonstrated that similar compounds induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
